BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase, which plays a crucial role in the metabolism of branched-chain amino acids, specifically isoleucine, leucine, and valine. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and disorders related to the glutamatergic system. BCATc Inhibitor 2 is synthesized through a process that incorporates 2-trifluoromethylphenyls into coumarin derivatives, resulting in a compound that effectively inhibits the enzymatic activity of cytosolic branched-chain amino acid transferase.
BCATc Inhibitor 2 is commercially available from various suppliers, including Cayman Chemical Company and APExBIO. It is classified under the category of enzyme inhibitors specifically targeting branched-chain amino acid transferases. The compound has been studied for its biochemical properties and potential applications in treating conditions associated with disturbances in amino acid metabolism and neurotransmitter regulation.
The synthesis of BCATc Inhibitor 2 involves the following key steps:
This method has been detailed in research studies focusing on the development of inhibitors for branched-chain amino acid transferases, highlighting its potential for pharmaceutical applications .
The molecular structure of BCATc Inhibitor 2 can be represented as follows:
The structural data indicates that the presence of the trifluoromethyl group significantly contributes to the compound's binding affinity to the target enzyme, enhancing its effectiveness as an inhibitor .
BCATc Inhibitor 2 primarily functions through reversible inhibition of cytosolic branched-chain amino acid transferase. The key reactions involved include:
In vitro studies have demonstrated that BCATc Inhibitor 2 exhibits an IC50 value of approximately 0.8 μM against human cytosolic branched-chain amino acid transferase .
The mechanism of action for BCATc Inhibitor 2 involves several steps:
In animal models, administration of BCATc Inhibitor 2 has shown neuroprotective effects against neurotoxic agents, indicating its potential therapeutic benefits in treating neurological disorders .
These properties are essential for handling and application in laboratory settings, particularly for in vitro experiments .
BCATc Inhibitor 2 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: